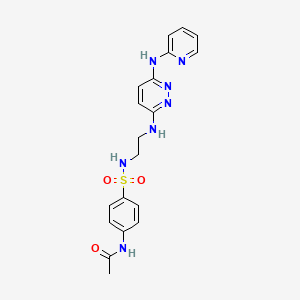

![molecular formula C10H8BrNO4 B2921792 7-bromo-3-hydroxy-Furo[3,2-c]pyridine-2-carboxylic acid ethyl ester CAS No. 1009333-80-5](/img/structure/B2921792.png)

7-bromo-3-hydroxy-Furo[3,2-c]pyridine-2-carboxylic acid ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-bromo-3-hydroxy-Furo[3,2-c]pyridine-2-carboxylic acid ethyl ester” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine . The compound has a molecular formula of C10H8BrNO4 .

Synthesis Analysis

The synthesis of this compound involves the reaction of ethyl 4,5-dibromonicotinate and ethyl glycolate in DMF at 0°C, with sodium hydride added . The reaction mixture is stirred at 0°C for 15 minutes before being allowed to warm to room temperature for 2 hours . The reaction mixture is then cooled to 0°C before the addition of 1M HCl .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

7-bromo-3-hydroxy-Furo[3,2-c]pyridine-2-carboxylic acid ethyl ester is a compound that belongs to a class of substances involved in the synthesis and study of furopyridines and their derivatives. These compounds, including furo[3,2-b]pyridine and its methyl derivatives, are synthesized through a series of reactions starting from hydroxy esters such as ethyl 3-hydroxypiconate. These synthetic pathways involve O-alkylation, cyclization, hydrolysis, decarboxylation, and dehydration steps to produce various furopyridine derivatives. These methods provide access to ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate and its related compounds, which are key intermediates in the synthesis of furo[3,2-b]pyridine and its derivatives with potential applications in chemical research and development (Shiotani & Morita, 1986).

Intramolecular Cyclization and Alkylation

The compound is also involved in reactions leading to intramolecular cyclization, forming structures such as ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate. This is achieved through the reaction of 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester with bases, leading to the formation of complex heterocyclic structures. These structures are further alkylated to produce derivatives like ethyl 5-methylsulfanyl-4,7-dihydrofuro[2,3-c]pyridine-2-carboxylate, showcasing the versatility of this compound in synthesizing novel heterocyclic compounds with potential applications in pharmaceutical and materials science research (Remizov, Pevzner, & Petrov, 2019).

Derivatives with Potential Cytotoxic Activity

Research has also been conducted on derivatives of benzo[b]furancarboxylic acids, including those related to the furo[3,2-c]pyridine structure, for their potential cytotoxic activities. These studies involve the synthesis and evaluation of various derivatives for their effectiveness against human cancer cell lines, indicating the importance of this compound and its derivatives in the development of new anticancer agents. Such research underscores the potential therapeutic applications of these compounds in oncology and provides a foundation for further exploration of their medicinal properties (Kossakowski, Ostrowska, Hejchman, & Wolska, 2005).

Mecanismo De Acción

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 7-bromo-3-hydroxyfuro[3,2-c]pyridine-2-carboxylate . These factors include pH, temperature, and the presence of other molecules, among others. More research is needed to understand how these factors affect the compound’s action.

Propiedades

IUPAC Name |

ethyl 7-bromo-3-hydroxyfuro[3,2-c]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO4/c1-2-15-10(14)9-7(13)5-3-12-4-6(11)8(5)16-9/h3-4,13H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQEBDKPNMXJDEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CN=CC(=C2O1)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzoyl-6,8-difluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2921709.png)

![1-(7-Methoxy-1-benzofuran-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2921710.png)

![Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2921712.png)

![N-[5-(1-Phenylcyclopropyl)-1,3,4-thiadiazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2921715.png)

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-fluorophenyl)carbamate](/img/structure/B2921719.png)

![1-[(4-Methoxyphenyl)amino]cyclopentane-1-carboxamide](/img/structure/B2921720.png)

![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(3-phenylpropyl)urea](/img/structure/B2921721.png)

![N-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methyl]prop-2-enamide](/img/structure/B2921724.png)

![(E)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2921728.png)

![Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2921731.png)